molecular formula C11H11NO B1341344 5,7-Dimethyl-4-hydroxyquinoline CAS No. 203626-56-6

5,7-Dimethyl-4-hydroxyquinoline

Cat. No. B1341344
CAS RN: 203626-56-6
M. Wt: 173.21 g/mol
InChI Key: HTNWWTAMEUZKJJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic compound with the empirical formula C11H11NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular weight of 5,7-Dimethyl-4-hydroxyquinoline is 173.21 . The SMILES string representation is Cc1cc©c2c(O)ccnc2c1 .


Chemical Reactions Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .


Physical And Chemical Properties Analysis

5,7-Dimethyl-4-hydroxyquinoline is a solid substance . Its empirical formula is C11H11NO and it has a molecular weight of 173.21 .

Scientific Research Applications

Optical Switching and Excited State Proton Transfer

Hydroxyquinoline derivatives, such as 7-hydroxyquinoline, have been studied for their excited state proton transfer (ESPT) effects, which are significant for optical switching applications. These effects depend on intermolecular hydrogen bonding with solvents. For instance, the inability of 7-hydroxyquinoline to form intermolecular hydrogen bonds with dimethyl sulfoxide (DMSO) under normal conditions, yet displaying ESPT effects upon UV laser radiation, highlights the potential for all-optical switching technologies (Guo et al., 2006).

Electron Transport Materials for Photonic Devices

The electronic effects of substituents on hydroxyquinoline ligands, such as the impact of peripheral 4'-groups on electron transport properties, have been explored. These studies are geared towards designing new molecular materials with enhanced electron transport capabilities, suitable for application in photonic devices (La Deda et al., 2004).

Bioavailability and Toxicity of Hydrophobic Metal Complexes

The role of hydroxyquinoline derivatives in the bioavailability and toxicity of metal complexes, particularly in combination with copper, has been investigated. These studies provide insights into the passive uptake of copper into biological membranes, facilitated by the formation of hydrophobic metal complexes, which is crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).

Anticancer Activity of Platinum(II) Complexes

Research on platinum(II) complexes with hydroxyquinoline ligands has demonstrated significant anticancer activity. These complexes, by interacting with DNA and inducing oxidative stress in models such as zebrafish, suggest a promising approach for cancer therapy (Živković et al., 2018).

Corrosion Inhibition

Hydroxyquinoline derivatives have been evaluated for their potential as corrosion inhibitors, highlighting their effectiveness in protecting materials against acidic corrosion. This application is critical for extending the lifespan of metals in industrial environments (Faydy et al., 2017).

Safety and Hazards

5,7-Dimethyl-4-hydroxyquinoline is considered hazardous . It has hazard classifications of Acute Tox. 4 Oral and Eye Dam. 1 . The safety information includes pictograms GHS05,GHS07 and the signal word Danger .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

5,7-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNWWTAMEUZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)C=CNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588883
Record name 5,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-4-hydroxyquinoline

CAS RN

203626-56-6
Record name 5,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-56-6
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